molecular formula C10H15NO3 B15304187 5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid

5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid

Cat. No.: B15304187
M. Wt: 197.23 g/mol
InChI Key: HOQIGXNIUMPCBR-UHFFFAOYSA-N
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Description

5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with methyl(propyl)amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans, alcohols, amines, and carboxylic acids. These products have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

5-[[methyl(propyl)amino]methyl]furan-2-carboxylic acid

InChI

InChI=1S/C10H15NO3/c1-3-6-11(2)7-8-4-5-9(14-8)10(12)13/h4-5H,3,6-7H2,1-2H3,(H,12,13)

InChI Key

HOQIGXNIUMPCBR-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)CC1=CC=C(O1)C(=O)O

Origin of Product

United States

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